molecular formula C15H13BrN2O3S B2665456 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922133-70-8

4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2665456
CAS No.: 922133-70-8
M. Wt: 381.24
InChI Key: XOWRGXWMCSFWCO-UHFFFAOYSA-N
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Description

4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities

Preparation Methods

The synthesis of 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an arylamine.

    Sulfonamide Formation: The final step involves the reaction of the brominated quinoline derivative with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to form the sulfonamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.

    Oxidation and Reduction: The quinoline core can undergo oxidation to form quinoline N-oxide or reduction to form tetrahydroquinoline derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is employed in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar compounds to 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide include:

    4-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: Lacks the halogen atom, which may result in different chemical properties and applications.

    4-bromo-N-(quinolin-6-yl)benzene-1-sulfonamide: This compound lacks the oxo group, which may influence its mechanism of action and target specificity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3S/c16-11-2-5-13(6-3-11)22(20,21)18-12-4-7-14-10(9-12)1-8-15(19)17-14/h2-7,9,18H,1,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWRGXWMCSFWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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